Cas no 24508-11-0 ((±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one)

(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is a complex organic compound with unique structural features. This compound exhibits significant advantages in its application, including high purity and specific stereochemistry, which are crucial for its intended use in pharmaceutical research and development. Its distinct structural characteristics contribute to its potential as a valuable tool in understanding biological processes and drug discovery.
(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one structure
24508-11-0 structure
Product name:(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one
CAS No:24508-11-0
MF:C25H45NO19S
Molecular Weight:695.68510890007
CID:5688857
PubChem ID:5288480

(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one 化学的及び物理的性質

名前と識別子

    • 24508-11-0
    • (2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
    • (±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one
    • インチ: 1S/C25H45NO19S/c1-39-22-17(37)14(34)21(9(5-30)42-22)46-25-18(38)13(33)20(8(4-29)43-25)45-24-16(36)12(32)19(7(3-28)41-24)44-23-15(35)11(31)10(26)6(2-27)40-23/h6-25,27-38H,2-5,26H2,1H3/t6-,7-,8-,9-,10-,11+,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+/m1/s1
    • InChIKey: ZNWQDVDSQFQNRV-HJPISQEMSA-N
    • SMILES: S([C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)O)OC)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)N)O)O)O)O)O)O

計算された属性

  • 精确分子量: 695.23064938g/mol
  • 同位素质量: 695.23064938g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 13
  • 氢键受体数量: 21
  • 重原子数量: 46
  • 回転可能化学結合数: 11
  • 複雑さ: 946
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 20
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -7.9
  • トポロジー分子極性表面積: 359Ų

(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E918975-5mg
(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one
24508-11-0
5mg
$397.00 2023-05-18
TRC
E918975-50mg
(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one
24508-11-0
50mg
$ 3000.00 2023-09-07
TRC
E918975-10mg
(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one
24508-11-0
10mg
$752.00 2023-05-18
TRC
E918975-25mg
(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one
24508-11-0
25mg
$1654.00 2023-05-18

(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one 関連文献

(±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-oneに関する追加情報

Introduction to (±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one and Its Significance in Modern Chemical Biology

The compound with the CAS number 24508-11-0 is a fascinating molecule known as (±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one. This complex name reflects its intricate chemical structure, which is characterized by multiple functional groups and a steroid backbone. The presence of ethyl, hydroxy, and methoxy substituents, along with a tetraene moiety, makes this compound a subject of great interest in the field of chemical biology.

Understanding the structure and properties of such compounds is crucial for developing new pharmaceuticals and biologically active molecules. The stereochemistry of the molecule, as indicated by the (±) prefix in its name, plays a significant role in its biological activity. This stereochemical complexity often dictates how the molecule interacts with biological targets, making it essential to study both enantiomers to fully understand its potential.

Recent advancements in synthetic chemistry have enabled the more efficient and scalable production of complex molecules like (±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one. These advancements have not only improved yield but also allowed for greater control over stereochemistry during synthesis. This has opened up new avenues for drug discovery and development.

The biological significance of this compound lies in its potential as a precursor or intermediate in the synthesis of more complex bioactive molecules. Steroids and their derivatives have long been known for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The specific arrangement of functional groups in (±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one may contribute to these activities by allowing it to interact with specific biological targets.

In recent years, there has been a growing interest in natural product-inspired molecules due to their high biological activity and unique structural features. (±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one, with its steroid backbone and various substituents, resembles many natural products that have been found to exhibit significant biological activity. This has prompted researchers to explore its potential as a lead compound for drug discovery.

The synthesis of this compound involves multiple steps that require careful optimization to achieve high yields and purity. Advances in catalytic methods have allowed for more efficient transformations, reducing the need for harsh conditions and minimizing waste. These green chemistry approaches are increasingly important in modern drug discovery as they align with sustainable practices.

One of the key challenges in studying compounds like (±)-13-Ethyl-17α-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is understanding their mechanism of action at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structure-function relationships of these molecules. These structural insights can then be used to guide the design of more potent and selective bioactive agents.

The development of computational tools has also played a significant role in studying these compounds. Molecular modeling software can predict how these molecules might interact with biological targets based on their three-dimensional structures. This allows researchers to make informed decisions about which compounds to synthesize next and which modifications might enhance their biological activity.

In conclusion, (±)-13-Ethyl-17α-hydroxy-3-methoxy-octadecanonoic acid derivative is an intriguing molecule with significant potential in chemical biology. Its complex structure and stereochemical features make it an excellent candidate for further study as a lead compound or intermediate in drug discovery efforts. With ongoing advancements in synthetic chemistry and computational biology.

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